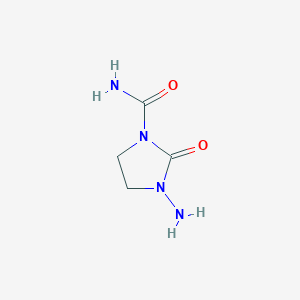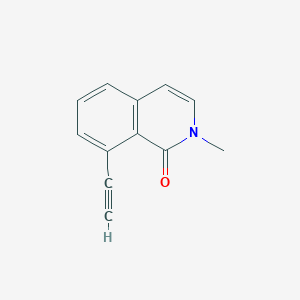
8-Ethynyl-2-methylisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethynyl-2-methylisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. This compound is characterized by the presence of an ethynyl group at the 8th position and a methyl group at the 2nd position on the isoquinoline ring, along with a ketone functional group at the 1st position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethynyl-2-methylisoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the Sonogashira coupling reaction, where an 8-bromo-2-methylisoquinolin-1(2H)-one is reacted with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically takes place in a solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Ethynyl-2-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as halogens or organometallic compounds under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
8-Ethynyl-2-methylisoquinolin-1(2H)-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Ethynyl-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various biochemical reactions, leading to the modulation of enzyme activities or receptor functions. The compound’s effects are mediated through its binding to specific proteins or nucleic acids, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylisoquinolin-1(2H)-one: Lacks the ethynyl group at the 8th position.
8-Ethynylisoquinolin-1(2H)-one: Lacks the methyl group at the 2nd position.
8-Ethynyl-2-methylquinolin-1(2H)-one: Contains a quinoline ring instead of an isoquinoline ring.
Uniqueness
8-Ethynyl-2-methylisoquinolin-1(2H)-one is unique due to the presence of both the ethynyl and methyl groups on the isoquinoline ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C12H9NO |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
8-ethynyl-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C12H9NO/c1-3-9-5-4-6-10-7-8-13(2)12(14)11(9)10/h1,4-8H,2H3 |
Clave InChI |
OEAQBKSHVOIART-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C(C1=O)C(=CC=C2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


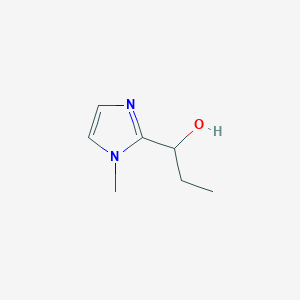
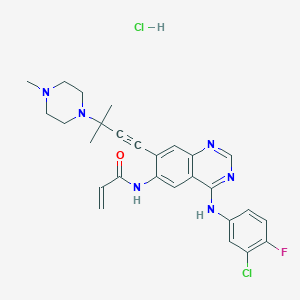

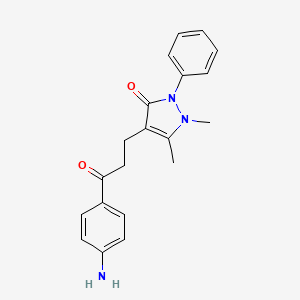
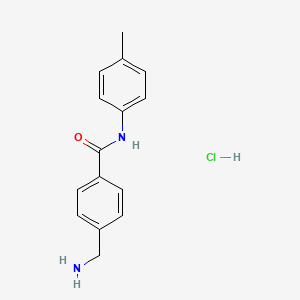
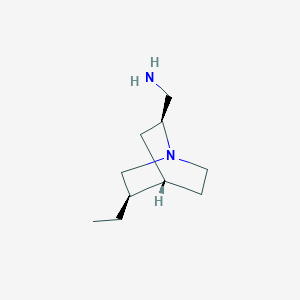
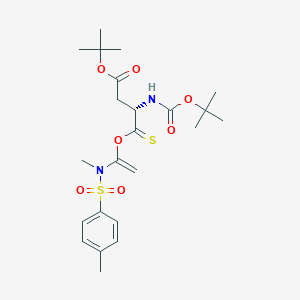
![Tert-butyl 4-(imidazo[1,2-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B12820226.png)
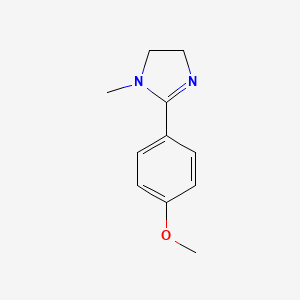
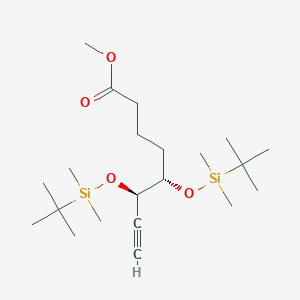
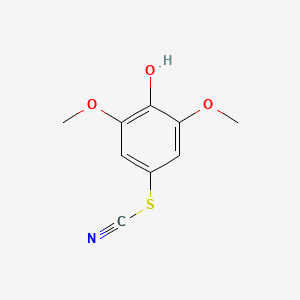
![(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12820256.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate](/img/structure/B12820263.png)
